molecular formula C54H62O9 B8193078 Araldite

Araldite

Cat. No.: B8193078
M. Wt: 855.1 g/mol
InChI Key: XZLNMOVIMRLOCV-UHFFFAOYSA-N
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Description

Araldite is a registered trademark of Huntsman Advanced Materials, referring to a range of engineering and structural adhesives, including epoxy, acrylic, and polyurethane adhesives. Originally launched in 1946 by Swiss manufacturers, this compound is best known for its epoxy resins, which were first produced in Duxford, England, in 1950 . This compound adhesives are renowned for their strong bonding capabilities, durability, and resistance to various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Araldite adhesives are typically prepared by mixing an epoxy resin with a hardener. The reaction between these two components is exothermic, generating heat as the mixture cures . The specific synthetic routes and reaction conditions can vary depending on the type of this compound adhesive being produced. For example, methacrylate-based this compound adhesives involve the reaction of methacrylate monomers with a hardener, resulting in a toughened adhesive suitable for bonding a wide range of substrates .

Industrial Production Methods: Industrial production of this compound adhesives involves several steps, including the preparation of the epoxy resin and hardener, mixing, and curing. The process can range from simple hand mixing and manual application to fully automated application lines . Surface preparation is crucial for achieving maximum bond strength and durability, often involving degreasing, abrading, and chemically treating the surfaces to be bonded .

Chemical Reactions Analysis

Types of Reactions: Araldite adhesives undergo several types of chemical reactions, primarily involving the interaction of the epoxy resin with the hardener. This reaction is exothermic and results in the formation of a strong, durable bond . Other reactions include oxidation, reduction, and substitution, depending on the specific formulation and application.

Common Reagents and Conditions: Common reagents used in the preparation of this compound adhesives include acetone, iso-propanol, and other commercial degreasing solvents for surface preparation . The curing process typically occurs at room temperature, although some formulations may require elevated temperatures to achieve optimal bond strength .

Major Products Formed: The major products formed from the reactions involving this compound adhesives are strong, durable bonds that are resistant to heat, chemicals, and moisture. These bonds are used in various applications, including automotive, marine, and industrial settings .

Comparison with Similar Compounds

Araldite adhesives can be compared with other similar compounds, such as M Seal and Bondtite. M Seal is a versatile epoxy compound known for its strength and adaptability, while Bondtite is another strong adhesive with unique properties . This compound stands out for its exceptional strength, durability, and resistance to environmental factors, making it a popular choice for heavy-duty bonding applications .

List of Similar Compounds:
  • M Seal
  • Bondtite

This compound’s unique properties and wide range of applications make it a valuable adhesive in various fields, from scientific research to industrial manufacturing.

Properties

IUPAC Name

3-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H62O9/c1-52(2,38-10-8-7-9-11-38)39-12-24-48(25-13-39)60-34-45(57)35-61-50-28-18-42(19-29-50)54(5,6)43-20-30-51(31-21-43)63-37-46(58)36-62-49-26-16-41(17-27-49)53(3,4)40-14-22-47(23-15-40)59-33-44(56)32-55/h7-31,44-46,55-58H,32-37H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLNMOVIMRLOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OCC(COC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)OCC(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H62O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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